N,N'-Bis(dimethylaminomethylene)hydrazine
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Overview
Description
N,N’-Bis(dimethylaminomethylene)hydrazine is a chemical compound with the molecular formula C6H14N4. It is known for its unique structure, which includes two dimethylaminomethylene groups attached to a hydrazine backbone. This compound is typically found as a white to almost white powder or crystalline solid and is sensitive to air, moisture, and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(dimethylaminomethylene)hydrazine can be synthesized through the reaction of dimethylhydrazine with formaldehyde under basic conditions. The reaction proceeds as follows: [ \text{(CH3)2NNH2 + CH2O → (CH3)2NCH=N-N=CHN(CH3)2} ] This method involves the use of a base to facilitate the reaction and typically requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of N,N’-Bis(dimethylaminomethylene)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(dimethylaminomethylene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The dimethylaminomethylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
N,N’-Bis(dimethylaminomethylene)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N,N’-Bis(dimethylaminomethylene)hydrazine involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
N,N’-Diformylhydrazine: Similar in structure but with formyl groups instead of dimethylaminomethylene groups.
N,N’-Diethylaminomethylenehydrazine: Similar but with ethyl groups instead of methyl groups.
N,N’-Bis(aminomethylene)hydrazine: Lacks the dimethyl groups, making it less sterically hindered.
Uniqueness: N,N’-Bis(dimethylaminomethylene)hydrazine is unique due to its specific structure, which imparts distinct reactivity and stability compared to its analogs. The presence of dimethylaminomethylene groups enhances its nucleophilicity and makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
16114-05-9 |
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Molecular Formula |
C6H14N4 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5-,8-6- |
InChI Key |
AYTAYKXVFZPRAF-SFECMWDFSA-N |
SMILES |
CN(C)C=NN=CN(C)C |
Isomeric SMILES |
CN(/C=N\N=C/N(C)C)C |
Canonical SMILES |
CN(C)C=NN=CN(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described for N,N'-Bis(dimethylaminomethylene)hydrazine?
A1: The research article describes a novel, one-step synthesis method for this compound []. This is significant as it offers a potentially more efficient and cost-effective alternative to multi-step synthesis procedures.
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